2-(4,5-Dichloro-2-nitrophenyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of nitrophenylacetic acid derivatives, including 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, involves several key steps that ensure the introduction of nitro and chloro groups into the phenylacetic acid backbone. Schultz et al. (1976) explored a series of (2-nitro-1-alkenyl)aryloxy acetic acids, highlighting methods that might be relevant for synthesizing similar compounds (Schultz et al., 1976). Additionally, Kolyamshin et al. (2021) demonstrated the synthesis of new nitrophenyl-dioxan derivatives, providing insights into potential synthetic pathways for related compounds (Kolyamshin et al., 2021).
Molecular Structure Analysis
The molecular structure of nitrophenylacetic acid derivatives, including our compound of interest, is characterized by the presence of nitro and chloro substituents on the phenyl ring, which significantly influence the compound's reactivity and interactions. Xiao-qiang He (2013) discussed the aggregation and structure of a related nitrophenoxyacetic acid derivative, which could shed light on the structural aspects of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid (Xiao-qiang He, 2013).
Chemical Reactions and Properties
Chemical reactions involving 2-(4,5-Dichloro-2-nitrophenyl)acetic acid derivatives can be complex due to the reactive nitro and chloro groups. Daragics and Fügedi (2010) explored the utility of a related nitrophenylacetyl group for protecting hydroxyl functions, indicating the compound's potential in synthetic chemistry (Daragics & Fügedi, 2010).
Physical Properties Analysis
The physical properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies on this compound's physical properties were not identified, research on similar compounds provides a basis for understanding these aspects.
Chemical Properties Analysis
The chemical properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, including acidity, reactivity towards nucleophiles, and electrophiles, are defined by its functional groups. The work by Srinivasan et al. (2016) on alkaline-earth metal salts of a related nitrophenylacetic acid offers insights into the acid's reactivity and potential to form salts and complexes (Srinivasan et al., 2016).
Scientific Research Applications
Chemical Synthesis and Derivatives
- 2-(4,5-Dichloro-2-nitrophenyl)acetic acid has been utilized in the synthesis of new AB-type monomers for polybenzimidazoles, demonstrating its potential in polymer chemistry (Begunov & Valyaeva, 2015).
- Its application in the preparation of derivatives, like α,α-Diacetoxy-2,4-dichloro-5-nitrobenzaldehyde, reveals its role in producing novel chemical compounds with specific structural characteristics (Huang, Cox, Cordero, & Piñeiro, 1996).
Protective Group in Organic Synthesis
- The compound has been reported to act as a protective group for hydroxyl functions in organic synthesis, showcasing its utility in complex chemical transformations (Daragics & Fügedi, 2010).
Role in Spectroscopy and Analytical Chemistry
- Spectrophotometric methods have been developed using derivatives of this compound for the precise determination of other chemicals, indicating its importance in analytical chemistry (Bazel, Hunka, Kormosh, & Andruch, 2009).
Involvement in Corrosion Inhibition
- Derivatives of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, such as pyrazoline derivatives, have been investigated as corrosion inhibitors for metals, illustrating its potential in material science and engineering (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4,5-dichloro-2-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBVBDGBJQMRNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958825 | |
Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dichloro-2-nitrophenyl)acetic acid | |
CAS RN |
37777-90-5 | |
Record name | 37777-90-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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